(4-Bromobutyl)dimethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

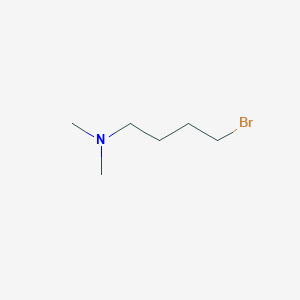

(4-Bromobutyl)dimethylamine is an organic compound with the molecular formula C6H14BrN. It is a linear molecule consisting of a four-carbon butyl chain with a terminal bromine atom and a dimethylamine group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (4-Bromobutyl)dimethylamine can be synthesized by reacting 4-bromobutanoyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is purified using techniques like distillation and chromatography.

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical reactions involving the same reactants but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods ensures the production of high-purity compounds suitable for various applications .

Types of Reactions:

Nucleophilic Substitution: The bromine atom in this compound can be displaced by a nucleophile, leading to the formation of various substituted products.

Quaternization: The amine group can react with methyl halides to form quaternary ammonium salts.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and amines.

Quaternization: Methyl halides such as methyl iodide or methyl bromide are used, and the reactions are conducted under anhydrous conditions to prevent hydrolysis.

Major Products:

Wissenschaftliche Forschungsanwendungen

(4-Bromobutyl)dimethylamine is a synthetic organic compound with a bromine atom attached to a butyl chain and a dimethylamine group. It is also known by the CAS number 17375-58-5.

Applications in Scientific Research

This compound hydrobromide is primarily used in organic synthesis because of its reactive bromine group, which can participate in various nucleophilic substitution reactions.

Organic Synthesis

This compound hydrobromide serves as a building block for creating more complex organic molecules and quaternary ammonium compounds.

- It can react with nucleophiles in substitution reactions, allowing the bromine atom to be replaced with another nucleophile, forming a new compound and releasing bromide ions.

- It can be transformed into quaternary ammonium compounds, significant in various chemical applications.

Material Science

This compound hydrobromide also has applications in material science.

Pharmaceutical Research

SAR (Structure-Activity Relationship) studies have been conducted using bromobenzamide moieties to explore binding interactions with receptors, specifically the D3 receptor .

- In one study, a flexible scaffold incorporating bromobenzamide was synthesized to interact with the secondary binding site of the D3 receptor .

- The synthesized fragment (12 ) showed non-selectively high Ki values at both dopamine receptor subtypes (Ki D2= 89.2 ± 5.6 nM, D3= 21.8 ± 5.1 nM) .

- The data suggests that benzamides are preferred in the SBS of the D3 receptor for this scaffold .

Other potential applications

Wirkmechanismus

The mechanism of action of (4-Bromobutyl)dimethylamine involves its ability to undergo nucleophilic substitution and quaternization reactions. The bromine atom acts as a good leaving group, allowing nucleophiles to attack the carbon atom and displace the bromine. The dimethylamine group provides basic properties, facilitating the formation of quaternary ammonium salts.

Vergleich Mit ähnlichen Verbindungen

(4-Bromobutyl)dimethylamine Hydrobromide: This compound is a salt form of this compound and has similar chemical properties.

N,N-Dimethyl-4-nitrobenzylamine: This compound is closely related and used as an intermediate in organic synthesis.

Uniqueness: this compound is unique due to its linear structure with a terminal bromine atom and a dimethylamine group. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.

Biologische Aktivität

(4-Bromobutyl)dimethylamine is a compound characterized by its unique structure, which includes a bromobutyl group attached to a dimethylamine moiety. While its industrial applications are noted, particularly in the synthesis of bromobutyl rubbers and self-healing hydrogels, the biological activity of this compound remains underexplored. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₄BrN. Its structure can be represented as:

This compound features a linear arrangement that facilitates its participation in various chemical reactions, particularly nucleophilic substitutions due to the presence of the bromine atom.

Currently, there is no documented information regarding the specific mechanism of action of this compound in biological systems. However, its reactivity suggests potential interactions with biological molecules through nucleophilic substitution reactions where the dimethylamine group can act as a nucleophile. This property may allow it to participate in various biochemical pathways, although further research is needed to elucidate these mechanisms.

1. Potential Applications

- Self-Healing Hydrogels : The compound's reactivity makes it a candidate for developing self-healing materials, which could have applications in biomedical fields.

- Synthesis of Functionalized Amines : this compound may serve as a building block for synthesizing quaternary ammonium compounds, which are known for their antimicrobial properties.

2. Safety and Toxicity

The safety profile of this compound has not been extensively studied. However, similar compounds in the dimethylamine family are known to cause irritative effects upon exposure, including conjunctivitis and respiratory irritation . Thus, caution should be exercised when handling this compound.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights unique features and potential biological activities:

| Compound Name | Structure | Key Features |

|---|---|---|

| Dimethylamine | (CH₃)₂NH | Simple secondary amine; widely used in synthesis |

| 1-Bromobutane | CH₃(CH₂)₃Br | Alkyl halide; precursor for various reactions |

| 4-Chlorobutyl-dimethylamine | C₆H₁₄ClN | Similar structure but with chlorine |

| 3-Bromopropyl-dimethylamine | C₆H₁₄BrN | Shorter carbon chain; differing reactivity |

Case Studies and Research Findings

Research on this compound is limited; however, studies on related compounds suggest that amines can exhibit various biological activities, including antimicrobial and anti-inflammatory effects. For instance, compounds containing amine functionalities have been shown to modulate glucose uptake and insulin secretion in cell-based assays .

While specific studies on this compound are lacking, ongoing investigations into similar compounds may provide insights into its potential biological roles.

Eigenschaften

IUPAC Name |

4-bromo-N,N-dimethylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrN/c1-8(2)6-4-3-5-7/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOWNBACZCLCEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.